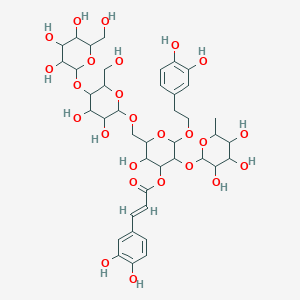

Magnoloside C

Description

Properties

Molecular Formula |

C41H56O25 |

|---|---|

Molecular Weight |

948.9 g/mol |

IUPAC Name |

[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C41H56O25/c1-15-26(49)29(52)32(55)39(60-15)66-37-36(64-25(48)7-4-16-2-5-18(44)20(46)10-16)28(51)24(63-41(37)58-9-8-17-3-6-19(45)21(47)11-17)14-59-38-34(57)31(54)35(23(13-43)62-38)65-40-33(56)30(53)27(50)22(12-42)61-40/h2-7,10-11,15,22-24,26-47,49-57H,8-9,12-14H2,1H3/b7-4+ |

InChI Key |

GICILYIKUQJYMI-QPJJXVBHSA-N |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Sourcing of Magnoloside C

Plant Sources and Species Identification

Magnoloside C has been reported in species belonging to the Magnolia genus. nih.govtoyama-wakan.net The Magnoliaceae family, to which Magnolia belongs, is predominantly found in the tropical and subtropical regions of Asia and the Americas. mdpi.com

Magnolia officinalis Varieties and Relevant Plant Parts

Magnolia officinalis Rehder et E.H.Wilson is a primary source of this compound. toyama-wakan.net This species, along with its variety Magnolia officinalis var. biloba Rehder et E.H.Wilson, are recognized as botanical sources for "Houpo," a traditional Chinese medicine derived from the bark. toyama-wakan.netrsc.orgmdpi.comnih.gov

Research indicates that this compound, along with other magnolosides (Magnoloside A, B, D, E), has been isolated from the stem bark of Magnolia officinalis. researchgate.netyyjk360.com While the bark is a well-documented source, studies have also investigated the presence of phenylethanoid glycosides, including various magnolosides, in the fruits of Magnolia officinalis var. biloba. rsc.orgnih.govscispace.comnih.gov

Detailed research findings on the content of magnoloside B and magnoloside A in Magnolia officinalis and M. officinalis var. biloba bark from different provinces in China have been reported. oup.comoup.com These studies, utilizing techniques like HPLC-DAD, demonstrate variability in the concentrations of these compounds depending on the source. oup.comoup.com

Other Botanical Sources Implicated in this compound Presence

Beyond Magnolia officinalis, this compound has also been reported in Magnolia obovata Thunb. nih.govtoyama-wakan.netsemanticscholar.org Magnolia obovata is another species within the Magnolia genus known to contain various magnolosides, including Magnoloside A, Magnoloside B, and this compound, particularly in its bark. toyama-wakan.netyyjk360.com

Phenylethanoid glycosides in general are found in numerous plant families, with significant occurrences in families such as Scrophulariaceae, Oleaceae, Plantaginaceae, Lamiaceae, and Orobanchaceae. psu.edu While this compound is specifically linked to the Magnolia genus, the broader class of phenylethanoid glycosides is widely distributed. nih.govpsu.edu

Geographic Distribution and Habitat Influence on Compound Profile

The Magnoliaceae family has a broad geographic distribution, with a significant presence in tropical and subtropical Asia and the Americas. mdpi.com China, in particular, is home to a considerable diversity of wild Magnoliaceae species, distributed across various provincial-level regions. mdpi.comresearchgate.net The Yunnan–Guizhou–Guangxi region in China is identified as a significant center for wild Magnoliaceae diversity. researchgate.net

Studies on Magnolia officinalis and M. officinalis var. biloba harvested from different regions in China have shown that habitat can influence the concentration of certain compounds, including magnoloside B and magnoloside A in the bark. oup.comoup.com For instance, variations in the ratio and concentration of magnoloside A and magnoloside B were observed in samples from different provinces like Hunan, Hubei, Sichuan, Zhejiang, Fujian, Guizhou, and Guangxi. oup.com This suggests that environmental factors associated with different geographic locations and habitats can play a role in the compound profile of these plants. oup.com

Data on the content of magnoloside B and magnoloside A in Magnolia officinalis and M. officinalis var. biloba bark from different Chinese provinces illustrates this variability:

| Province | Magnoloside B Content (% dry weight) | Magnoloside A Content (% dry weight) |

| Hunan | ~Equal to Magnoloside A | ~Equal to Magnoloside B |

| Hubei | ~Equal to Magnoloside A | ~Equal to Magnoloside B |

| Sichuan | ~Equal to Magnoloside A | ~Equal to Magnoloside B |

| Zhejiang | Lower than Magnoloside A | Higher than Magnoloside B |

| Fujian | Lower than Magnoloside A | Higher than Magnoloside B |

| Guizhou | Lower than Magnoloside A | Higher than Magnoloside B |

| Guangxi | 10 times higher than Magnoloside A | 10 times lower than Magnoloside B |

| Anhui | 10 times lower than Magnoloside A | 10 times higher than Magnoloside B |

| {.table .table-bordered} | ||

| Note: Data is based on reported relative concentrations and ranges. oup.com |

This table highlights that the geographic origin and associated habitat conditions are important factors influencing the specific concentrations of hydrophilic compounds like magnolosides in Magnolia bark. oup.com

Isolation, Purification, and Enrichment Methodologies for Magnoloside C

Extraction Techniques from Plant Biomass

The initial step in obtaining Magnoloside C from plant material is the extraction of target compounds from the complex plant matrix. This typically involves methods that utilize solvents to solubilize the desired constituents.

Solvent Extraction Methodologies

Solvent extraction is a fundamental technique used to isolate phenylethanoid glycosides, including those related to this compound, from plant biomass. This process involves using appropriate solvents to selectively dissolve the target compounds from the dried and often powdered plant material. For instance, studies on Magnolia officinalis var. biloba fruits have employed alcohol extraction followed by partitioning with solvents like n-butanol to obtain fractions enriched in phenylethanoid glycosides. nih.govnih.govresearchgate.net The alcohol extracts are typically suspended in water and then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. rsc.org The n-butanol fraction has been shown to be particularly rich in phenylethanoid glycosides. nih.govnih.govresearchgate.netrsc.org

Different solvents and extraction methods can influence the efficiency of isolating specific compounds. For example, in the extraction of related hydrophilic compounds from Magnoliae Officinalis, methanol (B129727) and 70% ethanol (B145695) have been investigated as solvents, along with methods like soaking, ultrasonic extraction, and reflux extraction. oup.comicmm.ac.cn Methanol and ultrasonic extraction for a specific duration were found to be effective for extracting certain hydrophilic components. oup.comicmm.ac.cn

Emerging Extraction Technologies

While traditional solvent extraction methods are widely used, research into more efficient and environmentally friendly extraction technologies for natural products is ongoing. Although specific details on emerging technologies applied directly to this compound are limited in the provided search results, the broader field of natural product extraction explores techniques such as ultrasonic extraction and potentially other advanced methods to improve yield and reduce extraction time and solvent consumption. oup.comicmm.ac.cn Techniques like supercritical fluid extraction (SFE), microwave extraction, and membrane separation technologies are being explored for natural product isolation, which could potentially be applied to phenylethanoid glycosides in the future.

Chromatographic Separation Approaches

Following the initial extraction, chromatographic techniques are essential for further separating and purifying this compound from the complex mixture obtained from plant extracts.

Column Chromatography Principles and Applications (e.g., Silica (B1680970) Gel, Macroporous Resin)

Column chromatography is a widely used technique for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase. Silica gel is a common stationary phase in column chromatography, particularly for the purification of natural products. nih.govnih.govresearchgate.netresearchgate.netgoogle.comkanto.co.jpsavemyexams.comteledynelabs.com In the isolation of phenylethanoid glycosides from Magnolia officinalis var. biloba fruits, silica gel column chromatography has been employed as an initial separation step after solvent extraction. nih.govnih.govresearchgate.net

Macroporous resins are another type of stationary phase utilized in column chromatography for the separation and enrichment of natural compounds, including phenolic compounds and glycosides. google.commdpi.comresearchgate.netmdpi.comlanlangcorp.com These resins offer advantages such as high adsorption capacity and good desorption efficiency. mdpi.com Studies have shown the application of macroporous resins like AB-8 and D-101 for the enrichment and purification of compounds from plant extracts, utilizing different concentrations of ethanol/water as eluents. google.com The selection of the appropriate macroporous resin and elution conditions is crucial for effective separation. mdpi.com

High-Performance Liquid Chromatography (HPLC) Strategies (e.g., Preparative HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical and preparative separation of compounds. Preparative HPLC is particularly valuable for obtaining purified compounds on a larger scale after initial separation steps. nih.govnih.govresearchgate.netresearchgate.netmdpi.com In the isolation of phenylethanoid glycosides, including those related to this compound, preparative HPLC has been successfully used. nih.govnih.govresearchgate.netresearchgate.net This involves using specific stationary phases, such as C18 columns, and optimized mobile phases, often consisting of a gradient of solvents like methanol or acetonitrile (B52724) and water (sometimes with additives like formic acid), to achieve high-resolution separation. nih.govrsc.orgicmm.ac.cn The fractions containing the target compound are collected based on detection, typically by UV absorbance. rsc.org

Data from HPLC analysis can provide detailed information about the composition of extracts and the purity of isolated compounds. For example, HPLC chromatograms can show the presence and relative amounts of various phenylethanoid glycosides in a sample. rsc.orgoup.com

Other Advanced Chromatographic Methods (e.g., Medium Pressure Liquid Chromatography)

Beyond conventional column chromatography and HPLC, other advanced chromatographic methods are employed for the purification of natural products. Medium Pressure Liquid Chromatography (MPLC) is one such technique that bridges the gap between traditional column chromatography and HPLC, offering faster separation times and improved resolution compared to open column methods. MPLC has been mentioned as a method used for separating active compounds from natural products. mdpi.com While specific applications of MPLC solely for this compound were not detailed in the provided results, its use in the purification of related phenolic compounds and glycosides suggests its potential applicability in the isolation schemes for this compound. Other advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been used for the isolation of compounds from Magnolia species, demonstrating the diversity of chromatographic approaches available for purifying natural products. researchgate.net

Chromatographic Separation Techniques and Applications

| Technique | Stationary Phase (Examples) | Mobile Phase (Examples) | Application in this compound Isolation |

| Column Chromatography | Silica Gel, Macroporous Resin | Solvent gradients (e.g., alcohol/water) | Initial separation and enrichment. nih.govnih.govresearchgate.netgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-phase) | Acetonitrile/water, Methanol/water (with modifiers) | High-resolution separation and purification. nih.govnih.govresearchgate.netrsc.orgicmm.ac.cnresearchgate.netmdpi.com |

| Medium Pressure Liquid Chromatography (MPLC) | Not specifically detailed for this compound | Not specifically detailed for this compound | Potential for separation of natural products. mdpi.com |

Non-Chromatographic Purification Principles (e.g., Selective Precipitation)

Research into the isolation and purification of this compound, a phenylethanoid glycoside found in species such as Magnolia obovata, predominantly describes chromatographic techniques as the primary methods for achieving high purity nih.govjmb.or.krnih.gov. Methods such as high-performance liquid chromatography (HPLC), high-speed counter-current chromatography (HSCCC), and various forms of column chromatography (e.g., silica gel) are commonly reported for the separation of this compound and related compounds from complex plant extracts nih.govjmb.or.krnih.govijpbs.netscilit.comnih.govmdpi.comphcog.com.

Structural Elucidation and Analytical Characterization of Magnoloside C

Spectroscopic Analysis Techniques

Spectroscopy is the primary toolset for determining the molecular structure of a purified compound. By interacting with molecules using various forms of electromagnetic radiation, these techniques provide detailed insights into the chemical environment of individual atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds like Magnoloside C in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons and their integrations correspond to the number of protons of each type. Chemical shifts (δ) indicate the electronic environment, while coupling constants (J) provide information about adjacent protons. The ¹³C NMR spectrum shows the number of non-equivalent carbons in the molecule. Due to the complexity of this compound (C41H56O25), its 1D spectra are crowded, necessitating 2D NMR for complete assignment.

2D NMR: Two-dimensional NMR experiments are essential for assembling the structure of complex molecules by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace out proton spin systems, such as those within the individual sugar rings and the phenylethanoid moieties of this compound.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically two or three bonds). For this compound, HMBC is used to establish key linkages, such as the connection points between the different sugar units and the attachment of the acyl and ethoxy groups to the central glycoside.

The expected NMR data allows for the complete assignment of the molecule's constitution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Functional Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic/Olefinic Protons | 6.0 - 8.0 | 110 - 170 |

| Anomeric Protons (Sugars) | 4.5 - 5.5 | 95 - 105 |

| Sugar Ring Protons | 3.0 - 4.5 | 60 - 85 |

| Methylene/Methine Protons | 2.5 - 4.0 | 30 - 70 |

| Methyl Protons (Rhamnose) | ~1.2 | ~18 |

Note: This table represents typical chemical shift ranges for the functional groups present in this compound. Actual values depend on the specific chemical environment and solvent.

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly useful. This soft ionization technique allows the large, thermally labile glycoside to be ionized without significant fragmentation, typically forming protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.

The primary application of HR-ESI-MS is the determination of the compound's elemental formula. The high resolving power of the instrument allows for the measurement of the ion's mass with very high accuracy (typically to within 5 ppm). This experimental mass is then compared to the calculated mass for the proposed formula (C41H56O25 for this compound), providing strong evidence for its confirmation.

Table 2: Calculated Exact Masses for this compound (C41H56O25) Adducts

| Ion Adduct | Molecular Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C41H57O25⁺ | 949.3190 |

| [M+Na]⁺ | C41H56O25Na⁺ | 971.2990 |

| [M+K]⁺ | C41H56O25K⁺ | 987.2729 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. This technique is particularly sensitive to conjugated systems and aromatic functional groups, which act as chromophores.

The structure of this compound contains several chromophores, including two 3,4-dihydroxyphenyl groups and an (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate (caffeoyl) moiety. These phenolic and cinnamic acid-derived structures give rise to characteristic absorption bands in the UV region. The UV spectrum can help confirm the presence of these groups and is often used during chromatographic analysis for detection. For similar phenylethanoid glycosides, characteristic absorption maxima are observed that are consistent with their constituent chromophores.

Chromatographic Analysis for Purity and Identity Confirmation (e.g., HPLC-UV, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of natural products.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant chromatographic method for the analysis of non-volatile compounds like this compound. A common setup involves a reversed-phase column (e.g., C18) with a gradient mobile phase, typically consisting of water and a polar organic solvent like acetonitrile (B52724), often with a small amount of acid (e.g., formic acid) to improve peak shape.

Purity Confirmation: A pure sample of this compound should yield a single, sharp peak under various HPLC conditions. The integration of this peak can be used to determine the purity of the sample, which is critical for accurate biological and spectroscopic analysis.

Identity Confirmation: The retention time of this compound can be used for its identification by comparing it to that of a certified reference standard analyzed under the identical HPLC method. Coupling HPLC with a UV detector (HPLC-UV) allows for detection at a wavelength corresponding to the compound's absorption maximum (e.g., ~294 nm), enhancing selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to its large size, high polarity, and low volatility, this compound is not suitable for direct analysis by GC-MS. The technique would require chemical derivatization to convert the polar hydroxyl groups into more volatile ethers or esters, a process that can be complex and may not be ideal for routine analysis of this compound.

Advanced Techniques for Structural Analysis (e.g., X-ray Crystallography)

While NMR and MS can define the constitution of a molecule, X-ray crystallography provides the most definitive and unambiguous determination of a compound's three-dimensional structure, including its absolute stereochemistry. This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The application of X-ray crystallography to this compound is challenging. The molecule is large, complex, and possesses significant conformational flexibility, which can inhibit the formation of the high-quality single crystals required for the analysis. To date, a single-crystal X-ray structure for this compound has not been reported in the scientific literature. If a suitable crystal were obtained, this technique would provide unequivocal proof of its atomic connectivity and the precise spatial arrangement of all its atoms and stereocenters.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

Preclinical Pharmacological Activities and Biological Effects of Magnoloside C

Anti-inflammatory Modulations

Inflammation is a complex biological response involving various cellular signaling pathways and the expression of pro-inflammatory mediators. Compounds from Magnolia species, such as magnolol (B1675913) and total phenylethanoid glycosides (TPG) which contain magnolosides, have demonstrated anti-inflammatory properties by modulating these processes. nih.govnih.govnih.govnih.govnih.govmedchemexpress.com

Studies on related compounds like magnolol and total phenylethanoid glycosides (TPG) have indicated interventions in key inflammatory signaling pathways. The Toll-like receptor 4 (TLR4) pathway is a significant contributor to inflammatory responses, activating downstream signaling cascades such as NF-κB and MAPK pathways. nih.gov Activation of the TLR4/NF-κB and MAPK pathways leads to the transcription of pro-inflammatory genes. Research on magnolol suggests it can inhibit the inflammatory response induced by lipopolysaccharide (LPS) by interfering with TLR4-mediated NF-κB and MAPK signaling pathways. nih.gov This involves the down-regulation of TLR4 expression and attenuation of NF-κB and MAPK activation. nih.gov Similarly, total phenylethanoid glycosides (TPG) and Magnoloside Ia (MIa) from Magnolia officinalis var. biloba fruits have been shown to inhibit ultraviolet B (UVB)-induced inflammation through the MAPK/NF-κB signaling pathways. nih.gov Protein analysis indicated that treatment with TPG or MIa significantly down-regulated these pathways in a dose-dependent manner compared to the UVB group. nih.gov

Modulation of inflammatory cytokine and enzyme expression is a key aspect of the anti-inflammatory effects observed with Magnolia compounds. Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), along with enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), play crucial roles in the inflammatory cascade. nih.govnih.gov Magnolol has been shown to inhibit the expression of TNF-α and IL-6, as well as suppress LPS-induced iNOS and COX-2 gene and protein expression in cellular models. nih.govnih.gov Total phenylethanoid glycosides (TPG) and Magnoloside Ia (MIa) have also demonstrated the ability to remarkably reverse the overexpression of iNOS and COX-2, and the levels of TNF-α and IL-6 induced by UVB irradiation in mice. nih.gov This indicates that compounds including magnolosides can mediate the expression of these key inflammatory mediators.

Antioxidative Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, is implicated in various pathological conditions. Phenylethanoid glycosides from Magnolia species, including Magnoloside C, have been investigated for their antioxidative properties. nih.gov

The ability to scavenge free radicals is a primary mechanism of antioxidant activity. Studies evaluating phenylethanoid glycosides isolated from Magnolia officinalis var. biloba fruits, a group that includes this compound, have assessed their free radical scavenging activities using assays such as DPPH, ABTS, and superoxide (B77818) anion radical scavenging assays. nih.gov These studies reported that all evaluated phenylethanoid glycosides, including this compound (identified as compound 2), showed significant free radical scavenging activities. nih.gov

Mitochondria are major sites of ROS production and are susceptible to oxidative damage. Protective effects against free radical-induced oxidative damage have been evaluated using mitochondrial damage models. nih.gov In studies investigating the protective effects of phenylethanoid glycosides from Magnolia officinalis var. biloba fruits, including this compound, against free radical-induced oxidative damage, protective effects were observed. nih.gov These effects were assessed by measuring indicators of mitochondrial damage such as mitochondrial swelling, the formation of malondialdehyde (MDA) and lipid hydroperoxide (LOOH), and the activities of antioxidant enzymes like catalase (CAT), glutathione (B108866) reductase (GR), and superoxide dismutase (SOD). nih.gov All tested phenylethanoid glycosides, including this compound, showed significant protective effects against oxidative damage in these mitochondrial models. nih.gov Magnolol, a related compound, has also been shown to protect osteoblastic cells against induced cytotoxicity by activating mitochondrial function and reducing indicators of mitochondrial oxidative stress.

Antiproliferative and Apoptotic Inductions in Cellular Models

Research into compounds from Magnolia species has also explored their potential in inhibiting cell proliferation and inducing apoptosis in various cellular models, particularly cancer cells. While extensive research exists for related compounds like magnolol regarding their antiproliferative and apoptotic effects, specific detailed findings solely for this compound in this context were not prominently available in the provided search results. medchemexpress.com Studies on Magnolia acuminata bark extracts, containing phenolic compounds, have demonstrated anticancer activity against various cancer cell lines, inducing apoptosis and increasing caspase-3 and -7 activity. Magnolol has been shown to inhibit cell proliferation and induce apoptosis through various pathways, including the activation of caspases and modulation of signaling pathways like JNK1/2 and p38. medchemexpress.com However, direct experimental data specifically detailing the antiproliferative or apoptotic induction capabilities of this compound in cellular models was not a primary focus of the provided search snippets.

Cell Cycle Regulation (e.g., G0/G1 Phase Arrest)

Cell cycle regulation is a fundamental process controlling cell growth and division. Dysregulation of the cell cycle is a hallmark of various diseases, including cancer. Inducing cell cycle arrest, particularly at the G0/G1 phase, is a strategy explored in the development of therapeutic agents. The G0 phase is a specialized resting state where cells exit the cell cycle from G1. ebi.ac.uk This arrest in G0/G1 prevents cells from progressing through the synthesis (S) phase and subsequent mitosis. amazonaws.com Natural products are being investigated for their ability to induce a G0 state by targeting and inhibiting specific signaling pathways active during proliferation. amazonaws.com While the provided search results discuss cell cycle arrest, particularly G0/G1 arrest induced by other compounds like ferrocene (B1249389) derivatives and luteoloside (B190365) in cancer cells, specific detailed research findings directly linking this compound to cell cycle regulation, such as G0/G1 phase arrest, were not explicitly found within the provided snippets. mdpi.comnih.gov However, the broader context of research on Magnolia species and their constituents, including magnolol and honokiol (B1673403), indicates involvement in regulating cell cycle proteins as a mechanism of their anticancer activity. sci-hub.se

Apoptosis Induction Pathways (e.g., Extrinsic/Intrinsic Apoptosis, Mitochondrial-Related Apoptosis)

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. nih.gov Dysregulation of apoptosis is implicated in various disorders, including cancer and neurodegenerative diseases. nih.gov Apoptosis can be initiated through two primary routes: the intrinsic pathway and the extrinsic pathway, both converging on a common execution phase involving caspase activation. nih.govteachmeanatomy.info The intrinsic pathway is triggered by internal stimuli such as biochemical stress (e.g., oxidative stress) or DNA damage, leading to the release of apoptogenic factors like cytochrome c from mitochondria. nih.govteachmeanatomy.info The extrinsic pathway is initiated by external stimuli, primarily through the binding of ligands to death receptors on the cell surface, activating initiator caspases. teachmeanatomy.info The mitochondrial pathway is a key component of the intrinsic route, regulated by the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins. nih.govteachmeanatomy.infonih.gov While the search results highlight the importance of apoptosis in disease and the mechanisms of intrinsic and extrinsic pathways, specific detailed research findings on how this compound induces apoptosis and the particular pathways involved (extrinsic, intrinsic, or mitochondrial-related) were not explicitly available for this compound in the provided snippets. amazonaws.comunina.itmdpi.com Research on other Magnolia constituents like magnolol has shown induction of cell apoptosis. nih.gov

Inhibition of Cell Migration and Invasion

Cell migration and invasion are critical processes in various physiological and pathological events, including wound healing, immune responses, and cancer metastasis. Inhibiting these processes is a key strategy in anticancer research. While the provided search results discuss the inhibition of cell migration and invasion by other compounds like magnolin (B20458) and magnolol, specific detailed research findings directly linking this compound to the inhibition of cell migration and invasion were not explicitly found. nih.govnih.gov However, the broader context of research on Magnolia species indicates that active ingredients play roles in inhibiting tumor migration and invasion. sci-hub.se

Neurobiological Effects in Preclinical Models

Preclinical models are used to investigate the effects of compounds on the nervous system and their potential therapeutic applications for neurological disorders. Oxidative stress is a significant factor in the pathogenesis of neurodegenerative diseases, contributing to neuronal cell loss. mdpi.comnih.gov Compounds with antioxidant properties are being explored for their neuroprotective potential. mdpi.com

Oxidative Stress Mitigation in Neural Cells

Oxidative stress in neural cells occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. mdpi.com This can lead to damage to cellular components, including DNA, RNA, proteins, and lipids, ultimately contributing to neuronal dysfunction and death. mdpi.comnih.govmdpi.com Different types of neuronal cells are susceptible to oxidative stress, with some brain regions being particularly vulnerable. nih.gov While the search results discuss the mitigation of oxidative stress in neural cells by other compounds like magnolol, specific detailed research findings directly linking this compound to oxidative stress mitigation in neural cells were not explicitly found. nih.gov However, other phenylpropanoid glycosides have demonstrated strong free radical scavenging potential. ljmu.ac.uk

Molecular Targets in Neuroprotection (e.g., GSH System)

Neuroprotection involves mechanisms that preserve neuronal structure and function. The glutathione (GSH) system is a critical antioxidant defense system in cells, including neurons. mdpi.com GSH is a tripeptide that can directly neutralize ROS and acts as an electron donor in enzymatic detoxification processes. mdpi.com Maintaining adequate levels of GSH is essential for protecting cells against oxidative damage and inhibiting apoptotic cell death. mdpi.com While the search results mention the importance of the GSH system in protecting against oxidative stress and discuss molecular targets for neuroprotection by other compounds, specific detailed research findings on how this compound interacts with the GSH system or other molecular targets in neuroprotection were not explicitly available. mdpi.comnih.govnih.gov

Antifungal Actions and Specific Target Inhibition

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. nih.govnih.gov The development of new antifungal agents with novel mechanisms of action is crucial due to rising drug resistance. nih.govnih.govfrontiersin.org Natural products, including those from plants, are a source of potential antifungal compounds. mdpi.com

Magnoloside A, a phenylpropanoid glycoside also isolated from Magnolia obovata, has demonstrated potent antifungal activity against various Cryptococcus species by inhibiting the calcineurin pathway. jmb.or.krchemfaces.com Calcineurin is a Ca2+-dependent serine-threonine phosphatase that plays a crucial role in mediating cell stress responses in fungi. jmb.or.kr Inhibition of calcineurin can disrupt essential physiological roles in various fungal species. jmb.or.kr Magnoloside A showed minimum inhibitory concentration (MIC) values ranging from 1.0 to 4.0 µg/ml against various Cryptococcus strains. jmb.or.krchemfaces.com Its activity against Aspergillus, Candida, and Trichophyton strains was modest (MICs > 128 µg/ml). jmb.or.kr

While Magnoloside A, a related phenylpropanoid glycoside, has shown specific antifungal actions and target inhibition, specific detailed research findings on the antifungal actions and specific target inhibition of this compound were not explicitly found in the provided search results. nih.govnih.govresearchgate.net However, studies have reported on the antifungal activity of other compounds from Magnolia obovata, such as magnolol and honokiol, which are neolignans. nih.govresearchgate.net

Calcineurin Pathway Inhibition

Research specifically detailing the inhibition of the calcineurin pathway by this compound was not prominently found in the search results. However, studies on other Magnolia constituents, such as magnolol and honokiol, have investigated various signaling pathways.

Vascular System Modulations in Animal Models (e.g., Ferroptosis Regulation, VSMC Phenotypic Switching)

Studies involving Magnolia kobus DC (MO), a plant containing this compound, have investigated its effects on the vascular system in animal models. In a carotid artery ligation mouse model, MO intake significantly improved neointimal formation, inhibited ferroptosis, and modulated vascular smooth muscle cell (VSMC) phenotypes. nih.govresearchgate.net Ferroptosis, a form of regulated cell death, involves iron metabolism disorders and lipid peroxidation accumulation. ijbs.commdpi.com MO treatment effectively ameliorated erastin-induced ferroptotic cytotoxicity in aortic thoracic smooth muscle A7r5 cells, reducing cellular death, reactive oxygen species (ROS) production, and cell migration. researchgate.net

VSMC phenotypic switching, the transition of VSMCs from a contractile to a synthetic state, plays a crucial role in vascular remodeling and diseases like atherosclerosis. nih.govmdpi.comnih.gov Synthetic VSMCs contribute to cardiovascular disease by overproducing extracellular matrix components and pro-inflammatory cytokines, leading to inflammation and endothelial dysfunction. frontiersin.org MO treatment was found to suppress proliferation and migration in erastin-induced A7r5 cells and considerably regulated abnormal mechanisms related to VSMC phenotype switching. researchgate.net These findings suggest that constituents within MO, including potentially this compound, may have protective effects on vascular health by regulating ferroptosis and VSMC phenotypic switching. researchgate.net

Modulation of Other Receptor and Signaling Pathways (e.g., STAT3, PKCδ, Nrf2/ARE, PTP1B)

While direct evidence for this compound's modulation of STAT3, PKCδ, Nrf2/ARE, or PTP1B pathways was not explicitly detailed for this specific compound in the provided search results, related lignans (B1203133) from Magnolia species, such as magnolol and honokiol, have been shown to interact with some of these pathways.

Magnolol has been reported to inhibit the PKCδ/STAT3 signaling pathway in glioblastoma cells, suppressing the phosphorylation and nuclear translocation of STAT3. nih.govnih.gov PKCδ is involved in various cellular processes, including signal transduction, apoptosis, proliferation, and survival. bosterbio.comcellsignal.com STAT3 signaling plays a crucial role in promoting tumor progression, survival, and drug resistance. mdpi.commedsci.org

The Nrf2/ARE pathway is a key regulator of the cellular antioxidant response, protecting cells from oxidative stress. nih.govmdpi.com Activation of the Nrf2/ARE pathway can lead to the transcription of genes encoding phase II detoxification enzymes and factors essential for cell survival. nih.gov While this compound's direct effect on this pathway was not found, other compounds have been shown to activate the Nrf2/ARE pathway. vulcanchem.comnovogene.com

Information regarding the direct modulation of PTP1B by this compound was not available in the provided search results.

Metabolic Regulation Studies in Preclinical Contexts (e.g., Insulin (B600854) Resistance, Fatty Liver Degeneration, related to similar lignans)

Preclinical studies on the metabolic regulation effects of this compound were not specifically detailed in the search results. However, related lignans from Magnolia species have been investigated for their effects on metabolic disorders like insulin resistance and fatty liver degeneration.

Honokiol, a lignan (B3055560) isolated from Magnolia species, has shown protective effects against oleic acid-induced liver injury and tyloxapol-induced hyperlipidemia in mice. researchgate.net Studies have also indicated that honokiol can improve insulin resistance and fatty liver metaplasia in mice with type 2 diabetes. researchgate.net

Magnolol, another bioactive compound from Magnolia officinalis, has demonstrated effects on pathways related to metabolic regulation in preclinical models. researchgate.net It has been shown to promote activating phosphorylation of AKT and AMPK, inhibitory phosphorylation of ACC, and increasing PPARα expression in oleic acid-induced steatosis in HepG2 cells. researchgate.net Magnolol also inhibited the activation of MAPK, NF-κB, and SREBP-1 pathways in this model. researchgate.net

Fatty liver disease, including non-alcoholic fatty liver disease (NAFLD), is a growing public health concern associated with disturbed lipid homeostasis and metabolic inflammation. mdpi.comgloballiver.org Preclinical models, such as those using high-fat diets or specific genetic manipulations, are used to study the pathophysiology of NAFLD and evaluate potential therapeutic options. mdpi.comnih.gov While research on this compound's direct impact on these specific metabolic conditions was not found, the effects observed with related Magnolia lignans suggest potential areas for future investigation.

Mechanistic Investigations of Magnoloside C at the Cellular and Molecular Level

Identification of Receptor and Enzyme Targets

Specific receptor and enzyme targets directly modulated by Magnoloside C have not been extensively elucidated in isolated studies. However, research on other magnoloside derivatives and Magnolia extracts provides insights into potential target classes that may be relevant to this compound.

Studies on other magnolosides, such as magnoloside A, have indicated interactions with various biological targets. For instance, magnoloside A has been explored for its effects related to functional dyspepsia, involving the modulation of brain-gut peptides sci-hub.se. Another study identified magnoloside A as a calcineurin inhibitor in Cryptococcus neoformans, highlighting enzyme inhibition as a potential mechanism for related compounds jmb.or.krnih.gov. Furthermore, in silico studies involving magnoloside A have explored its binding affinity to targets like lactate (B86563) dehydrogenase hu.edu.jo.

While these findings provide a broader context within the magnoloside family, the specific receptors and enzymes that directly interact with this compound at the cellular level require dedicated investigation.

Exploration of Intracellular Signaling Cascades

Direct evidence detailing the influence of this compound on specific intracellular signaling cascades is currently sparse. However, based on the known activities of related phenylethanoid glycosides and other Magnolia constituents, potential involvement in certain pathways can be inferred as areas for future research.

Studies on other magnolosides and Magnolia extracts have demonstrated modulation of key signaling pathways, including the MAPK and NF-κB pathways, which are crucial in inflammatory responses and cellular stress. rsc.org. The PI3K-Akt and cAMP signaling pathways have also been implicated in the mechanisms of action of related compounds currentscience.info. Additionally, research on Magnolia constituents has pointed to effects on pathways involving G protein-coupled receptors and muscarinic receptors sci-hub.se.

While these studies highlight the potential for magnoloside compounds to influence intracellular signaling, specific experimental data demonstrating the direct impact of this compound on these or other cascades is needed to define its precise molecular mechanisms.

Gene Expression and Protein Modulation Studies

Specific studies focusing on how this compound directly modulates gene expression and protein levels are limited. Research on other magnoloside compounds and Magnolia extracts offers a broader view of the types of molecular changes that may be influenced by this class of natural products.

Investigations into other magnolosides have shown effects on the expression of various proteins, including brain-gut peptides sci-hub.se. Studies on related compounds have also indicated modulation of proteins involved in apoptosis and cell cycle regulation, such as Bax, Bcl-2, p53, and cyclins sci-hub.se. Furthermore, effects on antioxidant enzymes have been observed with Magnolia extracts nih.gov.

To understand the specific impact of this compound, targeted studies are required to identify which genes and proteins are directly affected by its presence within cells and to delineate the downstream consequences of these modulations.

Biosynthesis and Biotransformation Pathways of Magnoloside C

Precursor Identification and Metabolic Origins

The biosynthesis of phenylethanoid glycosides, including those structurally similar to Magnoloside C, is understood to originate primarily from the aromatic amino acids L-phenylalanine and tyrosine. nih.govnih.govactahort.org These amino acids are products of the shikimic acid pathway. nih.gov

Phenylalanine contributes to the caffeoyl moiety of these glycosides via the phenylpropanoid pathway. nih.govnih.gov Tyrosine is the metabolic origin of the hydroxytyrosol (B1673988) moiety. nih.govactahort.orgnih.gov While Chavicol is mentioned as a natural phenylpropene and a precursor to magnolol (B1675913) through dimerization catalyzed by laccase wikipedia.orgmdpi.com, its direct involvement as a precursor in the biosynthesis of this compound is not explicitly detailed in the provided information. However, given that Chavicol is a phenylpropene (C6-C3) and phenylethanoid glycosides have a C6-C2 skeleton jmb.or.kr, the pathway from Chavicol would likely involve significant structural modification if it were a direct precursor to the phenylethanoid portion of this compound.

Enzymatic Steps and Catalytic Elements

The biosynthesis of the phenylethanoid glycoside backbone involves a series of enzymatic steps. Key enzymes in the pathways leading to the phenylpropanoid and phenylethanoid moieties derived from phenylalanine and tyrosine have been identified.

For the phenylpropanoid pathway originating from phenylalanine, key enzymes include phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to cinnamate (B1238496), and 4-coumarate CoA ligase (4CL), which activates the acid to a thioester. nih.govunl.educas.czscience.gov Cinnamate 4-hydroxylase (C4H) is also involved in the hydroxylation of the aromatic ring leading to p-coumarate. nih.govunl.educas.cz

In the pathway originating from tyrosine, tyrosine ammonia-lyase (TAL) can deaminate tyrosine. jmb.or.krresearchgate.net Other enzymes potentially involved in the conversion of tyrosine to the hydroxytyrosol moiety include tyrosine decarboxylase (TDC), polyphenol oxidase (PPO), copper-containing amine oxidase (CuAO), alcohol dehydrogenase (ADH), and UDP-glucosyltransferase (UGT). nih.gov

Laccases are enzymes known to catalyze the oxidative coupling of phenolic compounds, and a specific laccase has been shown to catalyze the synthesis of magnolol from chavicol. mdpi.com While laccases are involved in the biosynthesis of some phenolic compounds, their direct catalytic role in the assembly of the this compound structure from its precursors is not specifically described in the provided texts.

Proposed Biosynthetic Routes for Phenylethanoid Glycosides

Proposed biosynthetic routes for phenylethanoid glycosides, based on studies of related compounds like acteoside and verbascoside (B1683046), involve the convergence of pathways originating from phenylalanine and tyrosine. The caffeoyl moiety, derived from phenylalanine via the phenylpropanoid pathway, and the hydroxytyrosol moiety, derived from tyrosine, are linked to a glycosyl unit, typically glucose. nih.govnih.gov Subsequent glycosylation and acylation steps, catalyzed by enzymes such as UDP-glucosyltransferases (UGTs) and acyltransferases, contribute to the final structure of complex phenylethanoid glycosides. nih.govnih.govresearchgate.net

Research suggests that the hydroxytyrosol glucoside moiety is derived from tyrosine, while the caffeoyl CoA moiety is derived from phenylalanine via the cinnamate pathway. nih.gov These two moieties are then conjugated. nih.gov

Data from studies on related phenylethanoid glycosides illustrate the involvement of specific enzymatic steps. For instance, in the biosynthesis of acteoside, phenylalanine is converted to caffeoyl CoA through enzymes like PAL, C4H, coumarate-3-hydroxylase (C3H), and 4CL. nih.gov Tyrosine can be transformed into hydroxytyrosol glucoside through pathways involving enzymes like TDC, TYO, AAS, TH, DOPA, PPO, CuAO, ADH, and UGT. nih.govjmb.or.kr Finally, caffeoyl CoA and hydroxytyrosol glucoside can be converted into acteoside by Shikimate O-hydroxycinnamoyltransferase (HCT) and UGT. nih.gov

While these pathways describe the biosynthesis of related phenylethanoid glycosides, the specific sequence of glycosylation and acylation leading to the complex sugar and acyl moieties present in this compound would involve additional specific enzymes.

Biotransformation Processes and Metabolite Formation (in vitro/in vivo preclinical models)

Studies on the biotransformation of compounds found in Magnolia officinalis, the source of this compound nih.gov, provide some insight into the metabolic fate of related compounds in preclinical models. While this compound itself is a phenylethanoid glycoside, research on the metabolism of other Magnolia constituents, such as magnolol and syringin, in rats and humans has been conducted. oup.comresearchgate.net

Oral administration of Magnolia officinalis extract to rats resulted in the detection of several metabolites in urine, including sinapic acid and a compound derived from magnolol. oup.com In human urine samples, sinapic acid and dihydroxydihydromagnolol were detected as metabolites. oup.com These findings indicate that components of Magnolia undergo metabolic transformations in vivo.

More specifically regarding glycosides from Magnolia officinalis, studies have investigated the pharmacokinetics and metabolites of magnoloside A and magnoloside B in rats. researchgate.netresearchgate.net These glycosides were found to be quickly absorbed and eliminated. researchgate.net Metabolic profiling of magnoloside A, honokiol (B1673403), and magnolol in rats identified prototypes and characterized numerous metabolites, with sulfation and glucuronidation being identified as main metabolic pathways for honokiol and magnolol. researchgate.net While this study focuses on magnoloside A and the lignans (B1203133), it suggests that glycosidic compounds from Magnolia are subject to metabolic processes in vivo, likely involving deglycosylation and further modifications of the aglycone. The poor oral bioavailability of magnoloside A, a representative phenylethanoid glycoside, suggests that its metabolites in vivo may also be bioactive components. researchgate.netresearchgate.netnih.gov

Structure Activity Relationship Sar Studies of Magnoloside C and Its Analogs

Elucidation of Key Structural Motifs for Biological Efficacy

Phenylethanoid glycosides, including Magnoloside C, share a core structure characterized by a phenethyl alcohol moiety linked to a -glucopyranose or -allopyranose through a glycosidic bond. This core structure is often further modified by the attachment of aromatic acids, such as caffeic acid, coumaric acid, cinnamic acid, ferulic acid, and isoferulic acid, and various saccharides like rhamnose, xylose, apiose, glucose, lyxose, allose, and arabinose, via ester or glycosidic linkages nih.gov.

Research on phenylethanoid glycosides isolated from Magnolia officinalis has provided insights into the structural motifs crucial for their biological efficacy, particularly in the context of antioxidant activity scispace.com, nih.gov. Studies have shown that the position of the caffeoyl group substitution significantly influences the free radical scavenging activity of these compounds scispace.com, nih.gov. For instance, a study evaluating the free radical scavenging activities of nine phenylethanoid glycosides from Magnolia officinalis var. biloba fruits found that the position of the caffeoyl substitution impacted their activity in DPPH, ABTS, and superoxide (B77818) anion radical scavenging assays nih.gov, nih.gov. The study suggested that a caffeoyl group substitution at the 3-position resulted in optimal free radical scavenging activity, followed by substitution at the 4-position and then the 6-position nih.gov. This indicates that the specific attachment points of acyl groups to the sugar moieties are key structural determinants of biological efficacy in this class of compounds scispace.com, nih.gov.

Impact of Functional Group Modifications on Activity Profiles

Modifications to the functional groups within the structure of this compound and its analogs can lead to significant alterations in their biological activity profiles. The position and nature of acyl and saccharide substitutions are critical factors. As highlighted in SAR studies on related phenylethanoid glycosides, the position of the caffeoyl group attachment to the sugar core impacts antioxidant activity scispace.com, nih.gov.

Beyond acyl group positioning, other functional group modifications can influence activity. While specific detailed studies on this compound analogs with various functional group modifications were not extensively found, research on Magnoloside A analogs provides relevant insights into the impact of structural changes hu.edu.jo, hu.edu.jo. For example, molecular docking studies investigating the antimalarial activity of natural products against Plasmodium lactate (B86563) dehydrogenase included Magnoloside A and several constructed analogs hu.edu.jo, hu.edu.jo. These analogs were created by adding functional groups or substituting hydroxyl groups hu.edu.jo. The study found that halogenated analogs, specifically a fluorinated analog (Analog-7) and chlorinated and brominated analogs (Analog-8), showed higher binding affinities to lactate dehydrogenase compared to Magnoloside A hu.edu.jo, hu.edu.jo. This suggests that the introduction of halogen atoms, which alters the electronic and lipophilic properties of the molecule, can significantly impact the interaction with a biological target and thus modify the activity profile hu.edu.jo.

These examples underscore the principle that even seemingly subtle changes in functional groups, such as the position of an acyl group or the introduction of halogens, can have a profound impact on the biological activity of phenylethanoid glycosides hu.edu.jo, nih.gov, hu.edu.jo.

Computational Chemistry and Molecular Modeling Approaches in SAR

Computational chemistry and molecular modeling play an increasingly vital role in modern SAR studies, providing valuable insights into the relationship between molecular structure and biological activity at a theoretical level nih.gov, rsdjournal.org. Techniques such as molecular docking, molecular dynamics simulations, and quantum chemistry calculations can be employed to predict binding affinities, understand interaction mechanisms, and explore the potential effects of structural modifications nih.gov, chemrxiv.org.

Molecular docking, for instance, is a widely used technique to predict the preferred orientation (binding mode) of a ligand (like this compound or its analogs) within a binding site of a target protein and to estimate the binding affinity nih.gov, rsdjournal.org. This can help rationalize observed biological activities and guide the design of new compounds with improved binding characteristics nih.gov. As demonstrated in the study on the antimalarial activity of Magnoloside A analogs, molecular docking was used to screen compounds and evaluate their binding affinities to Plasmodium lactate dehydrogenase hu.edu.jo, hu.edu.jo. The docking results provided a theoretical basis for the observed differences in activity among Magnoloside A and its halogenated analogs, correlating higher binding affinity with potentially greater effectiveness hu.edu.jo, hu.edu.jo.

Computational chemistry methods, such as density functional theory (DFT) calculations, can also be used to calculate electronic properties of molecules, which can then be correlated with their biological activity chemrxiv.org, mdpi.com. These calculations can help elucidate the electronic determinants of reactivity and interaction with biological targets chemrxiv.org.

While specific detailed computational studies solely focused on this compound were not prominently found in the search results, the application of these techniques to related phenylethanoid glycosides and other compound classes highlights their potential in understanding the SAR of this compound and guiding the rational design of its analogs nih.gov, frontiersin.org, mdpi.com, nih.gov, rsdjournal.org. By providing a molecular-level understanding of interactions and the impact of structural changes, computational approaches can significantly accelerate the SAR exploration process nih.gov.

Interactive Data Table Concept:

Based on the information regarding the influence of caffeoyl group substitution on free radical scavenging activity scispace.com, nih.gov, an interactive table could be presented showing different phenylethanoid glycosides, the position of their caffeoyl substitution, and their relative free radical scavenging activity (e.g., IC50 values or percentage of inhibition at a given concentration) in different assays (DPPH, ABTS, superoxide anion). Users could potentially sort or filter the table based on substitution position or activity values to observe the SAR trends.

Another potential interactive table could be based on the molecular docking results for Magnoloside A and its analogs against Plasmodium lactate dehydrogenase hu.edu.jo, hu.edu.jo. This table could list Magnoloside A and its tested analogs, describe the functional group modification, and provide the calculated binding affinities (e.g., total interaction energy in Kcal/mol) hu.edu.jo. This would allow users to compare the predicted binding strength of the different analogs.

Advanced Preclinical Research Models and Methodologies in Magnoloside C Investigations

In Vitro Cellular Assays for Biological Activity Screening

In vitro cellular assays are fundamental tools for the initial screening and characterization of the biological activities of compounds such as Magnoloside C. These assays utilize isolated cells or cell lines to evaluate various effects, including cytotoxicity, anti-inflammatory activity, antioxidant potential, and modulation of specific signaling pathways. For instance, studies on related compounds like magnolol (B1675913) have utilized RAW264.7 cells to investigate the inhibition of LPS-induced NF-κB activation and pro-inflammatory cytokine production. mdpi.com Similarly, mouse mammary epithelial cells (MMECs) have been used to study the anti-inflammatory effects and the suppression of TLR4/NF-κB/MAPK signaling by magnolol. nih.gov While specific detailed findings for this compound in these exact assays were not prominently found in the search results, the methodologies applied to related phenylethanoid glycosides and neolignans from Magnolia species, such as magnolol and magnoloside Ia, provide a strong indication of the types of in vitro studies relevant to this compound. For example, magnoloside Ia showed potent inhibition against ultraviolet B (UVB)-induced oxidative damage in vitro, demonstrating significant radical scavenging activities in DPPH, ABTS, and superoxide (B77818) anion radical scavenging assays. rsc.orgresearchgate.netscispace.com Magnoloside D has shown moderate cytotoxicity against MGC-803 and HepG2 cells and potent antioxidant capacity. biocrick.com These in vitro models allow for controlled environments to assess direct cellular responses and identify potential mechanisms of action.

Animal Models for Disease Pathophysiology and Intervention Studies

Animal models are indispensable for investigating the complex pathophysiology of diseases and evaluating the in vivo efficacy of potential therapeutic agents like this compound. These models aim to mimic aspects of human diseases, allowing researchers to study disease progression and the effects of interventions within a living system. mdpi.comnih.gov

Disease Induction Models

Various methods are used to induce disease states in animal models, allowing for the study of pathophysiology and the evaluation of therapeutic interventions. These include chemical induction, surgical or physical interventions, and transplantation of cells or tissues. nih.gov

Cancer Xenografts: Xenograft models involve implanting human cancer cells or tissues into immunodeficient mice. antineo.fruin-alauddin.ac.id Cell line-derived xenografts (CDX) use established cancer cell lines, while patient-derived xenografts (PDX) involve implanting tumor tissue directly from patients, which is considered to better preserve tumor heterogeneity and microenvironment. uin-alauddin.ac.idmdpi.com These models are used to study tumor growth and evaluate the efficacy of anticancer agents. uin-alauddin.ac.id For example, MGC-803 cell xenograft models have been used in cancer research. medchemexpress.com

Inflammation Models: Animal models of inflammation are frequently used to study inflammatory diseases and evaluate anti-inflammatory compounds. These can be induced by various agents. For instance, dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice is a common model for studying intestinal inflammation, mimicking aspects of inflammatory bowel disease (IBD). mdpi.commdpi.comnih.gov LPS-induced models are also widely used to trigger inflammatory responses, such as in studies of mastitis or acute lung injury. mdpi.comnih.gov UVB irradiation is used to induce skin phototoxicity and inflammation in mouse models. rsc.orgresearchgate.net These models allow for the assessment of inflammatory markers, tissue damage, and the impact of interventions.

Imaging Modalities in Preclinical Animal Research

Preclinical imaging modalities provide non-invasive methods to visualize biological processes and disease progression in living animals over time. mrsolutions.com These techniques are essential for monitoring therapeutic responses and gaining insights into the in vivo effects of compounds. Common modalities include:

Magnetic Resonance Imaging (MRI): MRI offers excellent soft tissue contrast and spatial resolution, useful for anatomical, functional, and molecular imaging. mrsolutions.comnih.gov It is a non-invasive technique that does not use ionizing radiation. mrsolutions.com

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear medicine techniques provide high sensitivity for assessing molecular processes, metabolism, and the biodistribution of labeled compounds. mrsolutions.com

Computed Tomography (CT): CT provides high-resolution anatomical information. mrsolutions.com

Optical Imaging (OI): Includes fluorescence and bioluminescence imaging, which detect light signals generated by fluorescent probes or enzymatic reactions. mrsolutions.com

Often, multimodal imaging systems combining techniques like PET-CT or PET-MRI are used to obtain complementary anatomical and functional information. mrsolutions.commsu.edu These imaging modalities allow for longitudinal studies, reducing the number of animals needed and providing a more comprehensive understanding of disease dynamics and treatment effects. mrsolutions.com

Integrated Omics Approaches (e.g., Proteomics, Metabolomics, Transcriptomics)

Integrated omics approaches combine data from multiple high-throughput technologies, such as transcriptomics (studying RNA expression), proteomics (studying protein expression and modifications), and metabolomics (studying metabolite profiles), to provide a more comprehensive understanding of biological systems and disease mechanisms. mdpi.commetwarebio.commdpi.com Analyzing these different layers of biological information together can reveal complex interactions and pathways that may not be apparent from a single omics approach. mdpi.commetwarebio.com For example, integrating transcriptomics and proteomics can show how stress response elements affect gene and protein levels, while combining these with metabolomics can link gene expression and protein activity to metabolic outcomes. metwarebio.commdpi.com This integrated analysis can help identify key genes, proteins, and metabolites associated with disease states or treatment responses. metwarebio.com Untargeted metabolomics using techniques like UPLC/MS has been applied in inflammatory bowel disease research to assess metabolite profiles and understand disease pathogenesis and therapeutic effects. mdpi.com

Future Perspectives and Translational Research Directions for Magnoloside C

Unveiling Detailed Mechanisms of Action

While studies have indicated various biological activities for phenylethanoid glycosides, including antioxidant and potential neuroprotective effects, the detailed mechanisms of action of specific compounds like magnoloside C are still being elucidated. Future research aims to precisely define the molecular targets and pathways influenced by this compound. Understanding these intricate mechanisms is crucial for validating its traditional uses and developing it as a potential therapeutic agent. More studies are necessary to further understand the action mechanism of phenylethanoid glycosides. nih.gov The mode of action and the structure-activity relationships of phenylethanoid glycosides are still not entirely clear. ljmu.ac.uk

Exploration of Novel Therapeutic Avenues in Preclinical Contexts

Preclinical research is vital for exploring the potential therapeutic applications of this compound. This involves in vitro and in vivo studies to evaluate its efficacy in various disease models. Given the reported activities of related phenylethanoid glycosides, future research directions may include investigating this compound's effects on conditions such as oxidative stress-related disorders, inflammatory conditions, and potentially certain types of cancer. ljmu.ac.ukresearchgate.net Preclinical studies using advanced models, including in vitro systems like patient-derived organoids and in vivo systems, are essential for predicting how a compound might behave in humans and for guiding candidate selection and optimization. crownbio.com The therapeutic potential of phenylethanoid glycosides is expected to be further explored with more compounds identified and the mechanism of action clarified. ljmu.ac.uk Glycosides isolated from different plants have demonstrated potent cytotoxic effects against various cancer cell lines in initial preclinical studies. researchgate.net

Advancements in Biosynthetic Engineering for Sustainable Production

The extraction of natural products from plants can be inefficient due to their low abundance. nih.gov To address this, advancements in biosynthetic engineering are being explored for the sustainable production of valuable natural compounds like this compound. This involves engineering microorganisms or plant cell cultures to produce these compounds more efficiently and in larger quantities. mdpi.comnih.gov Establishing comprehensive platforms for sustainable production of natural products in host organisms like Saccharomyces cerevisiae and Pichia pastoris is a promising avenue. nih.gov This includes optimizing genetic pathways, utilizing temporal controllers, improving productivity screening, and ensuring scalability. nih.gov While mass-production systems for typical phenylethanoid glycosides like acteoside are not yet fully established, the elucidation of biosynthetic pathways is making production through metabolic engineering approaches more feasible. nih.gov Future work in this area will focus on identifying the specific genes and enzymes involved in this compound biosynthesis and engineering host systems for its efficient and sustainable production.

Development of High-Throughput Screening Methodologies for Analogs

High-throughput screening (HTS) methodologies are crucial for efficiently identifying compounds with desired biological activities from large libraries. wikipedia.org Developing HTS methods specifically for this compound and its analogs will accelerate the discovery of potentially more potent or selective derivatives. These methodologies can involve cell-based assays, biochemical assays, or phenotypic screening to quickly assess the activity of numerous compounds. wikipedia.orgmdpi.com HTS allows researchers to quickly recognize active compounds that modulate a particular biomolecular pathway. wikipedia.org Future efforts will focus on developing robust and reliable HTS assays tailored to the specific activities of this compound, enabling the rapid identification and characterization of novel analogs with enhanced therapeutic properties. myotonic.org The development of high-throughput screening technologies has revolutionized drug discovery by significantly improving the efficiency of compound library screening. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.